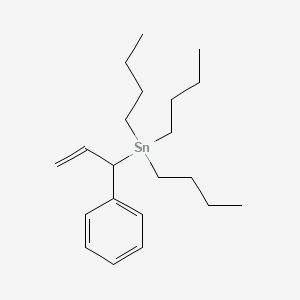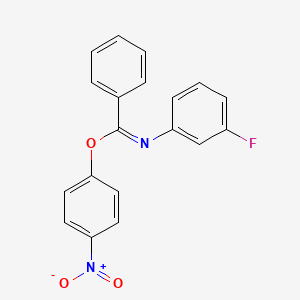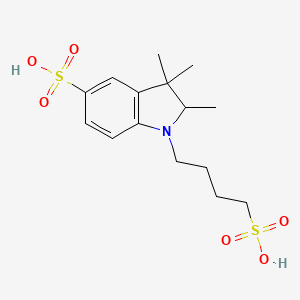
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is an aromatic heterocyclic compound. It consists of a five-membered ring structure comprising three carbon atoms, one nitrogen atom, and one sulfur atom. This compound plays a significant role in biochemistry, physiology, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves the reaction of 2,3,3-trimethylindole with 1,4-butane sultone under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sulfonic acid group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid finds diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Sulfobutyl)-2,3,3-trimethylindolium, inner salt: This compound shares a similar structure but differs in its ionic form and specific functional groups.
4-(2,3,3-Trimethylindolio)butanesulfonate: Another related compound with a similar core structure but different substituents.
Uniqueness
2,3,3-Trimethyl-1-(4-sulfobutyl)-2,3-dihydro-1H-indole-5-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its diverse applications in research and industry highlight its significance .
Propriétés
Numéro CAS |
111203-76-0 |
|---|---|
Formule moléculaire |
C15H23NO6S2 |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
2,3,3-trimethyl-1-(4-sulfobutyl)-2H-indole-5-sulfonic acid |
InChI |
InChI=1S/C15H23NO6S2/c1-11-15(2,3)13-10-12(24(20,21)22)6-7-14(13)16(11)8-4-5-9-23(17,18)19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,17,18,19)(H,20,21,22) |
Clé InChI |
FYLGKCQXFYNOIZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(N1CCCCS(=O)(=O)O)C=CC(=C2)S(=O)(=O)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


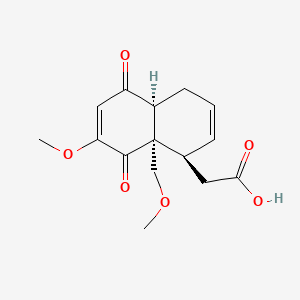
![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
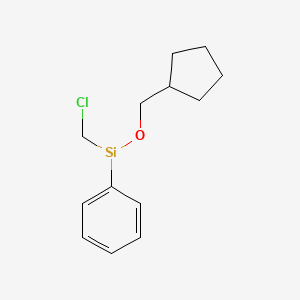
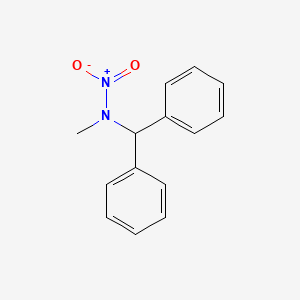
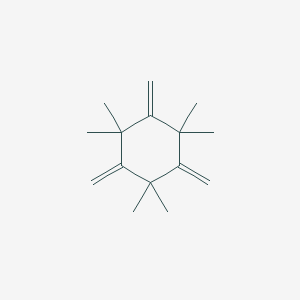
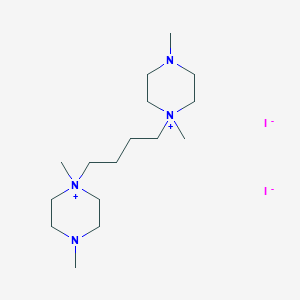
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
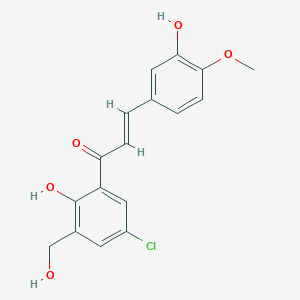
![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)

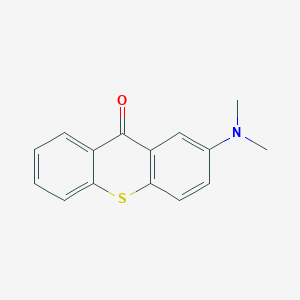
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
